molecular formula C3H4N4O2 B7883323 1-Methyl-1h-tetrazole-5-carboxylic acid

1-Methyl-1h-tetrazole-5-carboxylic acid

Cat. No.: B7883323
M. Wt: 128.09 g/mol
InChI Key: JVBYCSRFODVISY-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole-5-carboxylic acid is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties, including their ability to act as bioisosteres of carboxylic acids. This compound is of significant interest in various fields such as medicinal chemistry, material science, and industrial applications due to its stability and reactivity .

Preparation Methods

The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid typically involves the reaction of nitriles with sodium azide under specific conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment. This reaction proceeds efficiently with a variety of nitriles, yielding the desired tetrazole compound . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene under microwave irradiation .

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted tetrazoles and amines .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid involves its ability to mimic carboxylic acids. This bioisosterism allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and reduced metabolic degradation. The compound can form stable complexes with metal ions, which is advantageous in various biochemical pathways .

Comparison with Similar Compounds

1-Methyl-1H-tetrazole-5-carboxylic acid is unique due to its specific substitution pattern on the tetrazole ring. Similar compounds include:

The uniqueness of this compound lies in its balance of stability, reactivity, and bioisosteric properties, making it a valuable compound in multiple scientific and industrial fields.

Properties

IUPAC Name

1-methyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-7-2(3(8)9)4-5-6-7/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBYCSRFODVISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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